6-Oxo-1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,6-dihydropyridine-3-carboxylic acid
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Overview
Description
6-OXO-1-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)PYRIDINE-3-CARBOXYLIC ACID is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a pyridine ring, a trifluoromethyl group, and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-OXO-1-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)PYRIDINE-3-CARBOXYLIC ACID typically involves multi-step organic synthesis. The process begins with the preparation of the pyridine ring, followed by the introduction of the trifluoromethyl group and the carboxylic acid group. Common reagents used in these reactions include trifluoromethylating agents, carboxylating agents, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, high-pressure reactors, and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-OXO-1-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)PYRIDINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as amines or halides.
Scientific Research Applications
6-OXO-1-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)PYRIDINE-3-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-OXO-1-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)PYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with various enzymes and receptors. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
6-OXO-1-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)PYRIDINE-2-CARBOXYLIC ACID: Similar structure but with the carboxylic acid group at a different position.
6-OXO-1-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)PYRIDINE-4-CARBOXYLIC ACID: Another positional isomer with the carboxylic acid group at the 4-position.
Uniqueness
The unique combination of the trifluoromethyl group and the carboxylic acid group in 6-OXO-1-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)PYRIDINE-3-CARBOXYLIC ACID provides distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H11F3N2O4 |
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Molecular Weight |
340.25 g/mol |
IUPAC Name |
6-oxo-1-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H11F3N2O4/c16-15(17,18)10-2-1-3-11(6-10)19-12(21)8-20-7-9(14(23)24)4-5-13(20)22/h1-7H,8H2,(H,19,21)(H,23,24) |
InChI Key |
SQAXVVAUMVSXSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C=C(C=CC2=O)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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